5-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
The compound 5-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide belongs to the pyrazolo[4,3-c]pyridine class, a heterocyclic scaffold known for its pharmacological relevance. Its structure comprises a fused pyrazole-pyridine core with a 3-oxo group, a phenyl substituent at position 2, and an ethyl group at position 3. The carboxamide moiety at position 7 is linked to a 4-methyl-1,3-thiazole ring, which introduces steric and electronic modifications critical for biological interactions.
Properties
IUPAC Name |
5-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c1-3-23-9-14(17(25)21-19-20-12(2)11-27-19)16-15(10-23)18(26)24(22-16)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3,(H,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCQCMYMIMPYLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=NC(=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a thiazole derivative, followed by the formation of the pyrazole ring through cyclization reactions involving hydrazine derivatives and diketones.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of reusable catalysts are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the rings, depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazolo[4,3-c]pyridine derivatives. The compound has shown promising activity against various bacterial strains, including Mycobacterium tuberculosis. A study demonstrated that modifications in the structure of pyrazolo[4,3-c]pyridine could enhance its efficacy against resistant strains of bacteria . The molecular docking studies indicated that these compounds interact effectively with bacterial enzymes, inhibiting their function and leading to cell death.
Anticancer Properties
The compound's anticancer potential has been evaluated in several studies. For instance, derivatives of pyrazolo[4,3-c]pyridine have exhibited cytotoxic effects against various cancer cell lines, including colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2). The structure-activity relationship (SAR) analyses suggest that specific substitutions on the pyrazolo ring significantly influence the anticancer activity .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Studies indicate that derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Molecular Docking Studies
Molecular docking studies have been pivotal in understanding the binding interactions of 5-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide with various biological targets. These studies reveal that the compound binds effectively to key proteins involved in disease processes, providing insights into its mechanism of action and guiding further drug design efforts .
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound involves several steps that allow for modifications at different positions on the pyrazolo ring and thiazole moiety. Variations in these substituents have led to a library of compounds with enhanced biological activities. Understanding the SAR is crucial for optimizing the efficacy and reducing toxicity in therapeutic applications .
Mechanism of Action
The mechanism of action of 5-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may bind to and inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs share the pyrazolo[4,3-c]pyridine backbone but differ in substituents at key positions. Below is a comparative analysis based on the provided evidence:
Substituent Variations at Position 5
- Target compound : 5-ethyl group.
- Analog 923175-15-9 : 5-propyl group, which increases hydrophobicity compared to ethyl.
| Compound ID | Position 5 Substituent | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| Target compound | Ethyl | C₂₁H₂₀N₄O₂S | 400.47 |
| 923175-15-9 | Propyl | C₂₂H₂₂N₄O₂S | 414.50 |
| 923216-25-5 | Benzyl | C₂₆H₂₂N₄O₂S | 462.54 |
Variations in the Thiazole Ring
- Target compound : 4-methyl-1,3-thiazole attached to the carboxamide.
- Analog 923233-41-4 : 2-methoxyethyl substituent, improving flexibility and polar surface area .
| Compound ID | Carboxamide Substituent | Key Physicochemical Property |
|---|---|---|
| Target compound | 4-methyl-1,3-thiazol-2-yl | Moderate logP (~3.2) |
| 923682-25-1 | 4-ethoxyphenyl | Higher solubility (logP ~2.8) |
| 923233-41-4 | 2-methoxyethyl | Increased polarity |
Research Findings and Implications
Structural-Activity Relationship (SAR) Insights
- Position 5 substituents : Ethyl (target) balances hydrophobicity and steric demand, whereas benzyl (923216-25-5) may enhance target binding but reduce metabolic stability .
- Thiazole vs. aryl substituents : Thiazole rings (as in the target compound) improve interactions with ATP-binding pockets in kinases compared to purely aromatic groups .
Challenges and Opportunities
Biological Activity
5-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a thiazole ring, a pyrazole ring, and a pyridine ring, which contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₂S |
| IUPAC Name | This compound |
| SMILES | CC(C)N1C(=O)C2=C(N=C(NC(=O)C)C(=C2S1)C(=O)N)C=C(C=C2)C=C1 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may inhibit key enzymes or receptors involved in various disease processes. For instance:
- Kinase Inhibition : The compound may inhibit certain kinases that are crucial in cancer cell proliferation.
- Antimicrobial Activity : It has shown potential against various microbial strains through mechanisms that disrupt cellular processes.
Biological Activity and Therapeutic Potential
Recent studies have explored the compound's potential in several therapeutic areas:
Anticancer Activity
Several derivatives of pyrazole compounds have been investigated for their anticancer properties. For instance:
| Compound | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| 5-Ethyl... | MCF7 (Breast Cancer) | 0.01 | Inhibition of Aurora-A kinase |
| 5-Ethyl... | NCI-H460 (Lung Cancer) | 0.03 | Disruption of microtubule assembly |
| 5-Ethyl... | A549 (Lung Cancer) | 0.39 | Induction of autophagy |
These results suggest that the compound exhibits significant cytotoxic effects against various cancer cell lines and could serve as a lead compound for further development.
Antimicrobial Activity
The compound's thiazole and pyrazole components are known for their antimicrobial properties. Research indicates that it may be effective against both bacterial and fungal strains. Specific studies have shown:
- Inhibition of Mycobacterium tuberculosis : The compound exhibited notable activity with IC₅₀ values ranging from 1.35 to 2.18 µM against Mycobacterium tuberculosis H37Ra .
- Broad-spectrum Antimicrobial Effects : Other derivatives have demonstrated efficacy against various pathogens through mechanisms involving cell membrane disruption .
Case Studies
Several case studies highlight the biological activity of this compound:
- Study on Anticancer Properties : A recent study evaluated the anticancer effects on multiple cell lines (MCF7, NCI-H460). The findings indicated that compounds similar to 5-ethyl-N-(4-methyl... showed significant growth inhibition and induced apoptosis in cancer cells .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial potential against Mycobacterium tuberculosis, revealing promising results that support further exploration for tuberculosis treatment .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yields?
- Methodological Answer : The compound can be synthesized via condensation reactions involving pyrimidine or pyrazole precursors. For example, refluxing a mixture of substituted pyrimidine derivatives (e.g., 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester) with aldehydes (e.g., 2,4,6-trimethoxybenzaldehyde) in glacial acetic acid and acetic anhydride for 8–10 hours yields structurally similar analogs . Sodium acetate acts as a catalyst, and recrystallization from ethyl acetate-ethanol (3:2) provides high-purity crystals. Yield optimization requires precise stoichiometric ratios (1:1 molar equivalents) and controlled reflux temperatures (~120°C).
Q. How can spectroscopic techniques (NMR, IR) confirm the compound’s structure and identify functional groups?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm for phenyl groups), thiazole protons (δ 6.5–7.0 ppm), and carbonyl carbons (δ 165–175 ppm) .
- IR : Stretching vibrations for C=O (1680–1720 cm⁻¹), C=N (1600–1650 cm⁻¹), and S–C (650–750 cm⁻¹) confirm heterocyclic core structure .
- Cross-validation with X-ray crystallography (e.g., C–H···O hydrogen bond patterns) resolves ambiguities in stereochemistry .
Q. What purification strategies are effective for removing by-products from the synthesis of this compound?
- Methodological Answer : Recrystallization using ethyl acetate-ethanol (3:2) or DMF-ethanol (1:1) mixtures effectively removes unreacted aldehydes or thiol intermediates . Column chromatography (silica gel, hexane/ethyl acetate gradient) separates regioisomers, with TLC monitoring (Rf ~0.4–0.6).
Advanced Research Questions
Q. How can conformational analysis (e.g., puckering of the pyrazolo-pyridine ring) be performed experimentally and computationally?
- Methodological Answer :
- X-ray Diffraction : Single-crystal studies reveal deviations from planarity (e.g., C5 atom in the pyrimidine ring deviates by 0.224 Å, forming a flattened boat conformation) . Dihedral angles (e.g., 80.94° between thiazolopyrimidine and benzene rings) quantify steric interactions .
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to compare experimental vs. theoretical bond lengths/angles. Discrepancies >0.05 Å suggest lattice packing effects .
Q. How should researchers resolve contradictions in spectroscopic vs. crystallographic data (e.g., unexpected diastereomer formation)?
- Methodological Answer :
- Variable-Temperature NMR : Detect dynamic processes (e.g., ring flipping) that may obscure stereochemistry at room temperature .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., bifurcated C–H···O bonds) to explain crystal packing preferences that differ from solution-phase conformations .
Q. What strategies validate the compound’s bioactivity in enzyme inhibition assays while minimizing false positives?
- Methodological Answer :
- Dose-Response Curves : Use IC₅₀ values (e.g., 10–50 µM) with positive controls (e.g., known kinase inhibitors).
- Counter-Screening : Test against off-target enzymes (e.g., phosphatases) to confirm selectivity.
- Crystallographic Docking : Align the compound’s 3D structure (from X-ray data) with active sites of target proteins (e.g., CDK2) using AutoDock Vina .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
